2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol. This compound features a thiophene ring, a cyclopropyl group, and a phenylmethoxy group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be attached via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the cyclopropyl-thiophene intermediate with the phenylmethoxy-acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The phenylmethoxy group may enhance its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Suprofen : A 2-substituted thiophene framework known as a nonsteroidal anti-inflammatory drug .
- Articaine : A 2,3,4-trisubstituent thiophene used as a dental anesthetic .
Uniqueness
2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(11-20-10-14-4-2-1-3-5-14)18-13-17(7-8-17)15-6-9-21-12-15/h1-6,9,12H,7-8,10-11,13H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWPHLXSYLGAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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